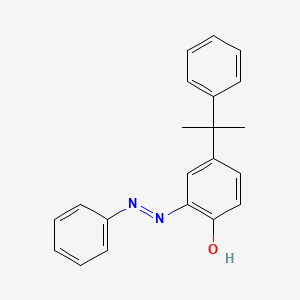

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol

Description

Properties

CAS No. |

61827-72-3 |

|---|---|

Molecular Formula |

C21H20N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-phenyldiazenyl-4-(2-phenylpropan-2-yl)phenol |

InChI |

InChI=1S/C21H20N2O/c1-21(2,16-9-5-3-6-10-16)17-13-14-20(24)19(15-17)23-22-18-11-7-4-8-12-18/h3-15,24H,1-2H3 |

InChI Key |

GVMFWMBAYSJHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- The diazotizable amine (e.g., aniline or substituted aniline) is dissolved in an acidic aqueous solution.

- Common acids used include concentrated sulfuric acid or hydrochloric acid ; however, sulfuric acid is preferred for better control and environmental benefits.

- The nitrosating agent is generally sodium nitrite (NaNO2) added to the acidic amine solution at low temperature (0 to 5 °C) to form the diazonium salt.

- Alternatively, nitrosylsulfuric acid (a mixture of sulfuric acid and nitrosyl species) can be used for diazotization in essentially anhydrous conditions to improve reaction safety and yield.

Azo Coupling Step

Coupling Component

- The coupling partner is a phenol derivative substituted at the 4-position with a bulky 1-methyl-1-phenylethyl group.

- The phenol is dissolved in an organic solvent or a biphasic system to enhance solubility and reaction control.

Reaction Medium and Additives

- The coupling reaction is conducted in a two-phase system comprising an aqueous phase containing the diazonium salt and an organic phase containing the phenol.

- Organic solvents used include toluene, o-xylene, m-xylene, p-xylene, ligroine, hexane, heptane , or mixtures thereof.

- The solvent must be water-immiscible to allow phase separation and efficient coupling.

- A surface active modifier (e.g., emulsifying agents, surfactants, phase transfer agents) such as HOSTAPUR® SAS93 or PETROSUL® M-60 is added to facilitate mixing and reaction between phases.

Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Molar ratio diazonium salt : phenol | 2 : 1 to 1 : 2 (commonly 1 : 1) |

| Temperature | -30 °C to 75 °C (preferably 0 °C to 35 °C) |

| Solvent ratio (organic : water) | 2 : 1 to 1 : 2 |

- The pH during coupling is adjusted to be mildly acidic to neutral to optimize coupling efficiency and minimize phenol de-alkylation.

- Organic soluble buffers or bases may be used to increase phenol reactivity and limit side reactions.

Workup and Purification

- After completion, the reaction mixture is typically diluted with water to reduce acidity.

- The azo compound precipitates or is extracted into the organic phase.

- Purification involves filtration, washing, and recrystallization or chromatographic techniques if needed.

- The product is characterized by spectroscopic methods (UV-Vis, NMR, IR) to confirm azo linkage and substitution pattern.

Representative Reaction Scheme

$$

\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{N}2^+ \text{HSO}4^- + \text{NaHSO}4 + \text{H}2\text{O}

$$

$$

\text{C}6\text{H}5\text{N}_2^+ + \text{4-(1-Methyl-1-phenylethyl)phenol} \rightarrow \text{this compound}

$$

In-Depth Research Findings and Comparative Analysis

| Aspect | Conventional Method (HCl/NaNO2) | Improved Method (H2SO4/NaNO2 or Nitrosylsulfuric Acid) |

|---|---|---|

| Acid Used | Hydrochloric acid | Sulfuric acid or nitrosylsulfuric acid |

| Safety | Higher risk of hazardous by-products | Lower risk, safer diazonium salt generation |

| Environmental Impact | Generates more corrosive waste | Reduced acid consumption and waste |

| Reaction Medium | Aqueous acidic solution | Biphasic aqueous/organic with surfactants |

| Yield and Purity | Moderate | Higher yield, fewer by-products |

| Temperature Control | Required low temperature | Wider temperature range possible |

| Isolation of Diazonium Salt | Often isolated, increasing risk | In situ generation and immediate coupling |

- The use of sulfuric acid and nitrosylsulfuric acid improves the diazotization step by reducing decomposition and side reactions.

- The biphasic system with surface active agents enhances mixing and coupling efficiency.

- These improvements lead to better product quality and environmental safety.

Summary Table of Preparation Parameters for this compound

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | Aromatic amine, sodium nitrite, sulfuric acid or nitrosylsulfuric acid | Low temperature (0-5 °C), molar ratios optimized |

| Coupling | Phenol derivative with 1-methyl-1-phenylethyl substituent, organic solvent (toluene, xylene), surfactant | Mildly acidic to neutral pH, temperature 0-35 °C |

| Workup | Dilution with water, phase separation, filtration | Purification by recrystallization or chromatography |

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the azo group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Target Compound: 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol

- CAS : 599-64-4

- Molecular Formula : C21H20N2O

- Functional Groups: Phenol, azo (-N=N-), cumyl (tertiary alkyl).

- Applications: Potential use as a dye or stabilizer due to azo group’s chromophoric properties .

UV Absorber 234: 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

- CAS : 70321-86-7

- Molecular Formula : C33H34N3O

- Functional Groups: Phenol, benzotriazole, dual cumyl substituents.

- Key Differences : Replaces the azo group with a benzotriazole ring, enhancing UV absorption (280–400 nm). Exhibits superior thermal stability and low volatility compared to other benzotriazole-based UV absorbers .

- Applications : UV stabilizer in polymers like polyethylene terephthalate .

UV Absorber 928: 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol

- CAS : 73936-91-1

- Molecular Formula : C29H35N3O

- Functional Groups: Phenol, benzotriazole, cumyl, and branched alkyl (tetramethylbutyl).

- Key Differences : Incorporates a tetramethylbutyl group, improving solubility in organic solvents (e.g., 20 g/100g in butyl acetate) and environmental durability. Melting point: 108–110°C; purity ≥98.5% .

- Applications : High-performance coatings, automotive paints .

4-Phenylazophenol

- CAS: Not explicitly listed (EINECS 216-880-6)

- Molecular Formula : C12H10N2O

- Functional Groups: Phenol, azo.

- Key Differences : Simpler structure lacking the cumyl group, resulting in lower molecular weight and reduced steric hindrance. Likely less stable under high-temperature conditions .

- Applications : Dye intermediate or laboratory reagent .

Comparative Data Table

Performance and Industrial Relevance

- Azo vs. Benzotriazole Functionality : The azo group in the target compound enables visible light absorption, making it suitable as a dye (e.g., C.I. Solvent Yellow variants) . In contrast, benzotriazole derivatives excel in UV absorption, protecting materials from photodegradation .

- Steric Effects : The cumyl group in the target compound and UV absorbers 234/928 enhances steric hindrance, reducing reactivity and improving longevity in harsh environments .

- Regulatory Status : Several benzotriazole-based UV absorbers (e.g., UV 234) are listed as declarable substances under regulatory frameworks due to environmental persistence concerns .

Biological Activity

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol, also known by its CAS number 61827-72-3, is a compound with significant biological activity attributed to its phenolic structure and azo group. This article explores its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Molecular Formula : C21H20N2O

- Molecular Weight : 316.403 g/mol

- CAS Number : 61827-72-3

Antioxidant Activity

Phenolic compounds are well-documented for their antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging activity. For instance, the compound's ability to donate hydrogen atoms or electrons contributes to its antioxidant capacity, making it a candidate for preventing oxidative damage in cells.

Antimicrobial Activity

Research indicates that phenolic compounds can possess antimicrobial properties against various pathogens. The azo group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy.

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Escherichia coli | Moderate antibacterial effects |

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it could modulate inflammatory pathways.

Case Study 1: Antioxidant Potential in Disease Models

In a study examining the effects of various phenolic compounds on oxidative stress in diabetic rats, this compound was found to significantly lower markers of oxidative damage compared to control groups. The results indicated its potential as a therapeutic agent for managing diabetes-related complications.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A recent study evaluated the antimicrobial properties of several azo compounds, including this compound, against antibiotic-resistant strains of bacteria. The compound exhibited promising activity, suggesting its potential role in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.